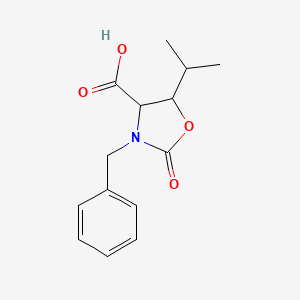

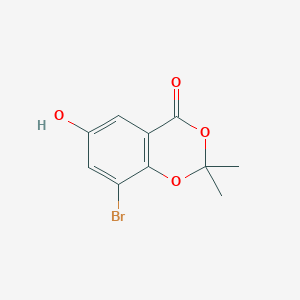

![molecular formula C12H18N2O2S B1465543 [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol CAS No. 1179621-93-2](/img/structure/B1465543.png)

[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol

Vue d'ensemble

Description

“[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen at position-1 and -3, respectively . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of 2,4-dimethylthiazole, a related compound, involves the reaction of acetamide with phosphorus pentasulfide, followed by condensation with chloroacetone . The reaction mixture is heated in a water bath, and then water is added to the reaction mixture, which is then layered. The lower layer is made alkaline with sodium hydroxide and extracted with ether. The extract is dried with anhydrous sodium sulfate, filtered, and distilled at atmospheric pressure to collect the fraction at 140-150°C. The collected fraction is then re-distilled to collect the fraction at 143-145°C, yielding 2,4-dimethylthiazole .Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol”, is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For instance, the 1H NMR and 13C NMR spectra of a related compound show various peaks corresponding to different types of hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethylthiazole, a related compound, include a boiling point of 144-145°C (95.9kPa), a relative density of 1.0562 (15/4°C), and a refractive index of 1.5091 . It is soluble in alcohol, ether, and cold water, with slightly lower solubility in hot water .Applications De Recherche Scientifique

Antibacterial Applications

Thiazole-based compounds, such as the one , have shown significant potential in antibacterial applications. They can modulate the activity of various enzymes involved in metabolism and have demonstrated effectiveness against both Gram-negative and Gram-positive bacteria . The ability to target bacterial DNA gyrase B, an enzyme critical for bacterial DNA replication, makes these compounds promising candidates for developing new antibacterial drugs .

Antioxidant Properties

These compounds also exhibit antioxidant activities, which are crucial in protecting cells from oxidative stress and free radical damage. The DPPH radical scavenging assay is a common method to evaluate antioxidant potential, and thiazole derivatives have shown promising results in this regard, sometimes comparable to known antioxidants like ascorbic acid .

Anticancer Potential

The structural motif of thiazole is found in many biologically active compounds with antiproliferative activities. This suggests that thiazole derivatives could be explored for their potential use in cancer treatment, particularly in targeting specific pathways involved in tumor growth and metastasis .

Neuroprotective Effects

Thiazoles have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Their role in the synthesis of neurotransmitters and modulation of enzyme activity can contribute to maintaining neuronal health and function .

Anti-inflammatory and Analgesic Effects

The compound’s thiazole core is known to possess anti-inflammatory and analgesic properties. This makes it a valuable scaffold for the development of new medications aimed at treating pain and inflammation without the side effects associated with traditional anti-inflammatory drugs .

Drug Modification and Prodrug Development

The compound can serve as an intermediary for synthesizing modifying agents for different pro-drugs. This application is particularly relevant in the development of proinsecticides and other targeted therapeutic agents, enhancing the efficacy and selectivity of existing drugs .

Mécanisme D'action

The mechanism of action of thiazole derivatives is largely dependent on their molecular structure and the nature of the substituents on the thiazole ring . They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity, among others .

Safety and Hazards

Propriétés

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-8-11(17-9(2)13-8)12(16)14-5-3-10(7-15)4-6-14/h10,15H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAYUISZVSQSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

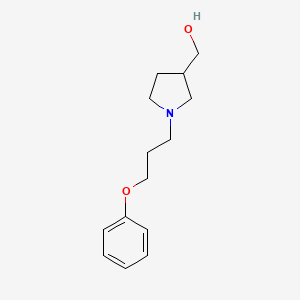

![2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B1465464.png)

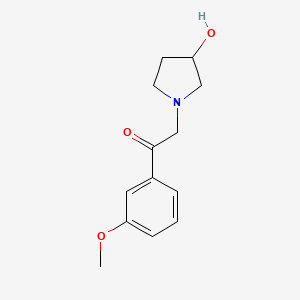

![1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine](/img/structure/B1465472.png)

![Ethyl 3-[(cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465473.png)

![2-Chloro-1-(6-methoxy[1,5]naphthyridin-4-yl)-1-ethanone](/img/structure/B1465475.png)

![(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465476.png)

![tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate](/img/structure/B1465481.png)